molecular formula C13H13N5O3 B11803915 2-(8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid

2-(8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid

Cat. No.: B11803915
M. Wt: 287.27 g/mol
InChI Key: UJVUYJYXEITRGS-UHFFFAOYSA-N
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Description

2-(8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid is a complex organic compound featuring a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple nitrogen and oxygen atoms within its structure contributes to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring, which is a key component of the compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like manganese dioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Manganese dioxide, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

    Triazolopyridine derivatives: Compounds with the triazolopyridine structure also show comparable reactivity and applications.

Uniqueness

What sets 2-(8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid apart is its combination of both oxadiazole and triazolopyridine rings, which enhances its reactivity and potential for diverse applications. This unique structure allows for more targeted interactions with biological molecules, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H13N5O3

Molecular Weight

287.27 g/mol

IUPAC Name

2-[8-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid

InChI

InChI=1S/C13H13N5O3/c1-7(2)11-14-13(21-17-11)8-4-3-5-18-9(6-10(19)20)15-16-12(8)18/h3-5,7H,6H2,1-2H3,(H,19,20)

InChI Key

UJVUYJYXEITRGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=CN3C2=NN=C3CC(=O)O

Origin of Product

United States

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